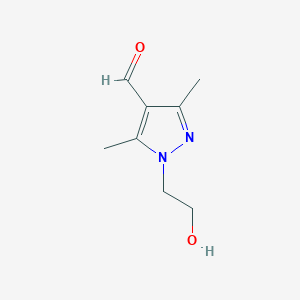

1-(Azepan-1-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Azepan-1-yl)propan-2-one (also known as 1-azepanone or 1-azepan-2-one) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a low boiling point, and is classified as an ether. It has a wide range of uses and can be used as a solvent, a catalyst, and a reagent in various laboratory experiments. In addition, 1-azepanone is also used in the synthesis of various organic compounds.

Scientific Research Applications

Antioxidant Activity

1-(Azepan-1-yl)propan-2-one derivatives have shown potential in antioxidant activities. Kumar, Kumar, and Naik (2009) synthesized a series of these derivatives, which were evaluated for their antioxidant capabilities using assays such as the inhibition of lipid peroxidation by β-carotene and linoleic acid and the inhibition of human low-density lipoprotein (LDL) oxidation. Some compounds, notably compound 2d, exhibited significant antioxidant activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

Crystal Structure

Pradeep et al. (2014) conducted a study on the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, providing insight into the molecular conformation and interactions. The azepan-2-one ring in this compound was found to adopt a chair conformation, contributing to the understanding of molecular structures and potential reactivity (P. Pradeep et al., 2014).

Non-linear Optical Properties

Ulaş (2020) investigated the electronic and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl) phenol. This study used density functional theory (DFT) and revealed important insights into the compound's dipole moment, polarizability, and hyperpolarizability, which are critical in material science and photonics (Y. Ulaş, 2020).

Thermochemical Insights

Freitas et al. (2014) provided thermochemical insights on the conformational energetics of azepan and azepan-1-ylacetonitrile. Their study combined computational and experimental approaches to understand the energetic analysis and gas-phase standard enthalpy of formation of these compounds, which is valuable in theoretical chemistry and molecular modeling (Vera L. S. Freitas et al., 2014).

Safety and Hazards

The safety information for 1-(Azepan-1-yl)propan-2-one indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

A structurally similar compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, has been reported to target 3-hydroxyacyl-coa dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .

Mode of Action

It’s hypothesized that the compound may interact with its targets and induce changes in a manner similar to other azepan derivatives .

Biochemical Pathways

Based on the target of the structurally similar compound mentioned above, it may be involved in the pathway of mitochondrial trna maturation .

Result of Action

Given its potential target, it may influence mitochondrial function and energy metabolism .

Biochemical Analysis

Biochemical Properties

1-(Azepan-1-yl)propan-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing its distribution and activity within the body.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades that affect gene expression and cellular metabolism . Furthermore, this compound can impact cellular energy production by interacting with mitochondrial enzymes, thereby influencing ATP synthesis and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to enzyme active sites, where it can act as either an inhibitor or an activator. For instance, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of enzyme activity, depending on the specific enzyme and context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that can be excreted from the body. The compound’s interactions with metabolic enzymes can also influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can influence its distribution in the bloodstream, while transporters in cell membranes can regulate its uptake and efflux from cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable the compound to interact with specific biomolecules and exert its effects on cellular processes.

Properties

IUPAC Name |

1-(azepan-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMULOULXASJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

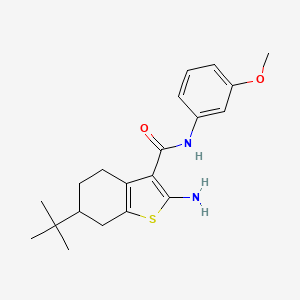

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)